2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 2,4-dichlorophenyl group and a sulfanyl-linked acetamide moiety. Its molecular formula is C₂₂H₂₁Cl₂N₃OS, with an average molecular mass of 446.390 g/mol and a monoisotopic mass of 445.078239 g/mol . Such compounds are often explored in medicinal chemistry for antimicrobial or enzyme-inhibitory properties due to similarities with penicillin derivatives and other bioactive amides .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-15-9-10-17(18(24)13-15)20-21(27-22(26-20)11-5-2-6-12-22)29-14-19(28)25-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWNEOSCUDTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It shares structural similarities withSpirodiclofen , a known acaricide. Spirodiclofen targets the acetyl CoA carboxylase in mites, which is crucial for fatty acid synthesis and energy production.
Mode of Action
The compound likely interacts with its target in a similar manner to Spirodiclofen. It binds to the acetyl CoA carboxylase, inhibiting its function. This disruption prevents the synthesis of essential fatty acids, leading to energy depletion and eventual death of the mite.
Biochemical Pathways
The inhibition of acetyl CoA carboxylase disrupts the fatty acid synthesis pathway . This pathway is critical for the production of lipids, which are essential components of cell membranes and energy storage molecules. The disruption of this pathway leads to a systemic failure in the mite’s metabolism.
Biological Activity
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic derivative known for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.24 g/mol. Its unique spirocyclic structure contributes to its biological activity, allowing it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H14Cl2N2S |
| Molecular Weight | 313.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | UEFPMVJFCOWSHU-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation through interference with DNA synthesis.
- Case Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity at low concentrations.
Research Findings
Recent research highlights the following findings regarding the biological activity of the compound:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines.
- Dose-dependent Response : Studies indicate a dose-dependent response in both antimicrobial and anticancer activities, suggesting optimal dosing strategies for therapeutic applications.
Tables Summarizing Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Dichlorophenyl Substitution
The position of chlorine substituents on the phenyl ring significantly impacts molecular properties. For example:
- 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (3,4-dichloro isomer) shares the same core and acetamide group but differs in the dichloro substitution pattern.
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide replaces the diazaspiro ring with a pyrazolone system. The absence of the spirocyclic structure reduces conformational constraints, while the pyrazolone ring introduces additional hydrogen-bonding sites .
Core Structure Variations: Diazaspiro vs. Heterocyclic Systems
- This contrasts with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, where the pyrazolone ring allows greater conformational flexibility, as evidenced by variable dihedral angles (54.8°–77.5°) between aromatic rings .
- Sulfanyl Linkage : The thioether (-S-) bridge in the target compound may enhance lipophilicity compared to oxygen-linked analogues, influencing membrane permeability.
Hydrogen Bonding and Conformational Flexibility
The acetamide group in the target compound can participate in N–H···O hydrogen bonding, similar to related amides . However, steric effects from the 2,4-dichlorophenyl group may restrict rotational freedom around the acetamide C–N bond, as seen in analogues where dihedral angles between aromatic rings and amide planes vary significantly (44.5°–56.2°) depending on substitution patterns .
Data Tables
Research Findings and Implications
- Substitution Effects : The 2,4-dichloro configuration may enhance hydrophobic interactions in biological systems compared to 3,4-substituted isomers, though this requires experimental validation.
- Conformational Rigidity : The diazaspiro core’s restricted geometry could improve binding specificity but reduce adaptability to diverse protein pockets relative to flexible pyrazolone systems .
- Synthetic Accessibility : The sulfanyl linkage and spirocyclic system may complicate synthesis compared to simpler amides, necessitating advanced coupling reagents and purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
